molecular formula C14H15ClN2O2 B13079063 Methyl 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate

Methyl 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate

Cat. No.: B13079063
M. Wt: 278.73 g/mol
InChI Key: HUWIYZSTIXCWKR-UHFFFAOYSA-N
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Description

Methyl 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic ring system, and a cyclopentane carboxylate ester group. The presence of a chlorine atom at the 4-position of the pyrrolo[2,3-b]pyridine ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with cyclopentanone in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then esterified with methanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different substituents at the 4-position of the pyrrolo[2,3-b]pyridine ring.

Scientific Research Applications

Methyl 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as proliferation, differentiation, and migration . By inhibiting these receptors, the compound can modulate signaling pathways and exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
  • 3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine

Uniqueness

Methyl 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate is unique due to its specific structural features, such as the cyclopentane carboxylate ester group and the chlorine atom at the 4-position. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

methyl 1-(4-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate

InChI

InChI=1S/C14H15ClN2O2/c1-19-13(18)14(6-2-3-7-14)17-9-5-10-11(15)4-8-16-12(10)17/h4-5,8-9H,2-3,6-7H2,1H3

InChI Key

HUWIYZSTIXCWKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)N2C=CC3=C(C=CN=C32)Cl

Origin of Product

United States

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